4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-chloropyrimidine hydrochloride. This intermediate is then neutralized with ammonia water to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using efficient and green heterogeneous catalysts. For instance, spinel chromite nanocatalysts have been employed for the N-oxidation of 2,6-diamino-4-chloropyrimidine with hydrogen peroxide in ethanol solution at 50°C, achieving high yields and recyclability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of spinel chromite nanocatalysts.
Substitution: Various halogenating agents can be used under controlled conditions.
Major Products:
Oxidation: 2,6-diamino-4-chloropyrimidine N-oxide.
Substitution: Derivatives with different substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effects are attributed to its ability to reduce vascular resistance to blood flow. Additionally, its role in stimulating hair growth is linked to the increase in prostaglandin endoperoxide synthesis .
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino-.
2,6-Diamino-4-chloropyrimidine N-oxide: An oxidized derivative with similar pharmacological properties.
Uniqueness: 4-Pyrimidinecarboxamide, 5-chloro-2,6-diamino- stands out due to its dual functionality as both an antihypertensive agent and a topical treatment for hair growth. Its unique combination of chemical properties and biological activities makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
24688-39-9 |
---|---|
Molekularformel |
C5H6ClN5O |
Molekulargewicht |
187.59 g/mol |
IUPAC-Name |
2,6-diamino-5-chloropyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H6ClN5O/c6-1-2(4(8)12)10-5(9)11-3(1)7/h(H2,8,12)(H4,7,9,10,11) |
InChI-Schlüssel |
LXWJSEMDEAWFOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N=C1N)N)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.